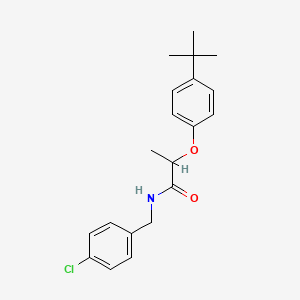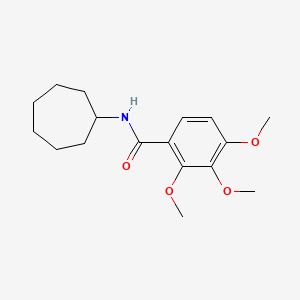![molecular formula C22H34N2O6 B4145799 4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid](/img/structure/B4145799.png)
4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid
Overview
Description
4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid is a complex organic compound that features a piperazine ring, a butoxy group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of 4-ethylpiperazine with 4-bromobutoxybenzene, followed by the addition of butanone. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The butoxy and butanone groups may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
- Ethyl 4-(1-piperazinyl)benzoate
Uniqueness
4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-[4-(4-ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2.C2H2O4/c1-3-21-13-15-22(16-14-21)12-4-5-17-24-20-10-8-19(9-11-20)7-6-18(2)23;3-1(4)2(5)6/h8-11H,3-7,12-17H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFRWUDMVOORTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=CC=C(C=C2)CCC(=O)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-methyl-4-nitrophenoxy)ethyl]-1-phenyl-3-pyrazolidinone](/img/structure/B4145723.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4145735.png)
![1-[3-(2-biphenylyloxy)propyl]-4-ethylpiperazine oxalate](/img/structure/B4145749.png)



![N-(2-methoxy-5-nitrophenyl)-2-(2-{[(4-methylphenyl)(phenyl)methyl]amino}-2-oxoethoxy)benzamide](/img/structure/B4145770.png)
![1-({[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B4145783.png)
![2-{[4-(Benzylsulfonyl)benzyl]oxy}-N~1~-phenylbenzamide](/img/structure/B4145791.png)
![1-Ethyl-4-[3-(3-propan-2-ylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4145797.png)
![2-[4-(acetylamino)phenoxy]-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4145814.png)
![4-{methyl[(4-nitrophenyl)sulfonyl]amino}-N-3-pyridinylbutanamide](/img/structure/B4145820.png)
![1-Ethyl-4-[3-(4-nitrophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4145826.png)
![2-({[5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4145831.png)
